molecular formula C11H13NO2 B2754515 Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 477532-02-8

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2754515
CAS No.: 477532-02-8
M. Wt: 191.23
InChI Key: QHRBNLHIYYHJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the esterification of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. One common method includes dissolving the acid in methanol and adding acetyl chloride at 0°C, followed by stirring at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
  • 6-Methyl-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroquinoline-6-carboxylate

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6,12H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBNLHIYYHJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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